1-(4-Fluorophenyl)-1H-imidazol-4-amine is an organic compound that belongs to the imidazole class of heterocyclic compounds. It features a fluorophenyl group, which enhances its biological activity and potential applications in medicinal chemistry. This compound has garnered interest for its role in various chemical reactions and as a precursor in the synthesis of more complex molecules.
The compound can be synthesized through various methods, often involving the reaction of 4-fluoroaniline with imidazole derivatives. The synthesis techniques are well-documented in the literature, showcasing its versatility in organic synthesis.
1-(4-Fluorophenyl)-1H-imidazol-4-amine is classified as a substituted imidazole and can be categorized under pharmaceutical intermediates due to its potential applications in drug development.
The synthesis of 1-(4-fluorophenyl)-1H-imidazol-4-amine typically involves several key methods:
For instance, one method involves the use of potassium carbonate as a base to promote the reaction between 4-fluoroaniline and an appropriate imidazole derivative. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.
The molecular structure of 1-(4-fluorophenyl)-1H-imidazol-4-amine consists of an imidazole ring substituted at one position by an amine group and at another by a 4-fluorophenyl group. The structural formula can be represented as follows:
Key data regarding its molecular structure include:
1-(4-Fluorophenyl)-1H-imidazol-4-amine participates in various chemical reactions:
For example, coupling reactions may involve palladium-catalyzed cross-coupling techniques, which are widely used in organic synthesis for constructing carbon-carbon bonds.
The mechanism of action for compounds like 1-(4-fluorophenyl)-1H-imidazol-4-amine often involves interaction with biological targets such as enzymes or receptors. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordinate with metal ions, enhancing its biological activity.
Studies have shown that similar imidazole derivatives can act as enzyme inhibitors or modulators, influencing pathways relevant to various diseases.
1-(4-Fluorophenyl)-1H-imidazol-4-amine exhibits several notable physical properties:
Chemical properties include:
The primary applications of 1-(4-fluorophenyl)-1H-imidazol-4-amine include:
This compound exemplifies the importance of fluorinated heterocycles in medicinal chemistry, providing pathways for developing novel therapeutics. Its unique structure and reactivity profile make it a valuable target for further research and application in drug design.
Fluorination strategically enhances drug-like properties by improving metabolic stability, membrane permeability, and target affinity. The 4-fluoroaryl substitution in imidazole derivatives leverages fluorine’s high electronegativity and small atomic radius to fine-tune electronic effects and π-system electron density. This modification facilitates optimal hydrophobic interactions and dipole-mediated binding within enzyme active sites.
Table 1: Therapeutic Applications of Fluorinated Imidazole Derivatives
Compound | Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
TAS-120 | FGFR1-4 | Oncology | Pyrazolo[3,4-d]pyrimidin-4-amine |
Rogaratinib (BAY 1163877) | FGFR1-4 | Oncology | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine |
PHA-793887 derivatives | CDK1/2/5/9 | Oncology | Imidazole-4-N-acetamide |
IL-2/VEGF carriers | Heparin-binding proteins | Immunotherapy/Regeneration | Fluorinated delivery systems |
Kinase inhibitors exemplify this strategy: The irreversible FGFR inhibitor TAS-120 incorporates a fluorinated aryl-ethynyl group adjacent to a pyrazolopyrimidin-4-amine core. This design enables covalent binding to Cys488 in FGFR while the fluorine enhances pharmacokinetic properties and target residence time [3]. Similarly, fluorinated hydrogels exploit C-F bonds for stability in controlled release systems targeting heparin-binding proteins like FGF-2 (Kd = 0.47 μM) and IL-2 (Kd = 0.5 μM). These systems utilize fluorinated linkers to achieve glutathione- or light-responsive degradation, demonstrating fluorine’s role in spatiotemporal drug delivery [9]. Computational studies further validate fluorinated imidazoles in antitubercular agents, where fluorine substitutions improve DprE1 enzyme inhibition through optimized hydrophobic pocket interactions [10].
4-Aminoimidazole derivatives evolved from early purine analogs to targeted kinase inhibitors. Initially, 4-aminopyrazolopyrimidine served as an ATP-mimetic scaffold, exploiting hydrogen bonding between its 3-N/4-NH₂ groups and kinase hinge residues. This scaffold produced first-generation inhibitors with broad kinase activity but limited selectivity [3].
Table 2: Molecular Characteristics of 1-(4-Fluorophenyl)-1H-imidazol-4-amine
Property | Value |
---|---|
CAS Registry Number | 1196151-78-6 |
IUPAC Name | 1-(4-fluorophenyl)-1H-imidazol-4-amine |
Molecular Formula | C₉H₈FN₃ |
Molecular Weight | 177.18 g/mol |
SMILES | NC1=CN(C2=CC=C(F)C=C2)C=N1 |
XLogP | 1.5 (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
To address selectivity, medicinal chemists developed deformations:
Table 3: Evolution of 4-Aminoimidazole-Based Scaffolds
Scaffold Generation | Representative Structure | Target Selectivity | Advantage |
---|---|---|---|
First-Generation | 4-Aminopyrazolopyrimidine | Broad kinase inhibition | High potency |
Second-Generation | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | FGFR1-4 | Reduced resistance mutations |
Third-Generation | Imidazole-4-N-acetamide | CDK2/9 | Lower hepatotoxicity |
The 4-fluorophenyl group in 1-(4-fluorophenyl)-1H-imidazol-4-amine critically defines its bioactivity through steric, electronic, and hydrophobic effects. Fluorine’s ortho effect influences the aryl ring’s dihedral angle relative to the imidazole plane, optimizing binding pocket insertion. Comparative studies show that para-fluorination enhances cell permeability and metabolic stability versus chloro or methyl analogs [4] .
In kinase inhibition, the fluorophenyl moiety enables back-pocket access:
Table 4: Impact of Aryl Substituents on Binding Interactions
Aryl Group | Target | Key Binding Interactions | Biological Effect |
---|---|---|---|
4-Fluorophenyl | FGFR1 | Hydrophobic contact with Ile545; C-F---H bond with Val561 | IC50 = 15 nM (rogaratinib) |
Pentafluorophenyl | AICAR Tfase | Sulfonate---Lys267 salt bridge; π-stacking with Phe316 | Ki = 7.1 μM (326203-A) |
Pentafluoropropionyl | L. major membranes | Enhanced lipophilicity (LogP increase ~0.8) | 3-fold activity improvement |
Additionally, fluorinated aryl groups enable π-stacking with conserved phenylalanines (e.g., Phe316 in AICAR Tfase) and tyrosines in kinase hinge regions. This was exploited in DprE1 inhibitors where fluorinated triazoles improved antitubercular activity against multidrug-resistant strains [10]. The fluorine atom’s role extends to facilitating synthetic diversification—electrophilic fluorination permits late-stage modifications at the aryl ring, enabling rapid SAR exploration without scaffold re-synthesis [4].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1